molecular formula C23H23NO5 B6259805 rac-(3aR,7aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid, cis CAS No. 2138072-66-7

rac-(3aR,7aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid, cis

Cat. No.: B6259805
CAS No.: 2138072-66-7
M. Wt: 393.4 g/mol
InChI Key: DHJKGVRAKBFRCL-NPMXOYFQSA-N
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Description

The compound rac-(3aR,7aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid, cis, is a chiral molecule that belongs to the family of octahydropyrano[3,4-c]pyrrole derivatives. This compound has gained interest in recent years due to its potential applications in medicinal chemistry and material science. The presence of the 9H-fluoren-9-yl group in its structure adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid, cis, involves several steps. The starting material is typically a suitably protected pyrrole, which undergoes cyclization to form the octahydropyrano[3,4-c]pyrrole core. This intermediate is then reacted with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base, such as triethylamine, to introduce the 9H-fluoren-9-ylmethoxycarbonyl group. The final product is obtained after deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound may involve scale-up of the laboratory synthesis process. Optimized conditions, such as the use of continuous flow reactors and advanced purification techniques, are employed to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: Oxidative conditions can introduce additional functional groups or modify existing ones.

  • Reduction: Reductive conditions can be used to alter the functional groups on the molecule, enhancing its reactivity or stability.

  • Substitution: Nucleophilic substitution reactions are common, allowing for the introduction of different substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation Reagents: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

  • Reduction Reagents: Reductive conditions can be achieved using sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: Nucleophiles such as sodium azide or amines are used in substitution reactions.

Major Products

The major products from these reactions vary based on the reagents and conditions used. Oxidation typically introduces hydroxyl or carbonyl groups, while reduction can yield amines or alcohols. Substitution reactions often lead to the introduction of azides, amines, or other functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, rac-(3aR,7aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid, cis, is investigated for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, are studied to understand its pharmacological effects.

Medicine

In medicinal research, this compound shows promise for the treatment of various diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in areas such as oncology and neurology.

Industry

Industrially, this compound is used in the development of new materials with enhanced properties. Its unique chemical structure can impart desirable characteristics, such as improved stability or reactivity, to the resulting materials.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets. These interactions can involve binding to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism of action depends on the specific application and the biological target involved. Research is ongoing to elucidate the detailed pathways and molecular targets that mediate its effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,7aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid

  • rac-(3aR,7aR)-2-{[(4-methoxybenzyl)methoxy]carbonyl}-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid

  • rac-(3aS,7aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid

Properties

CAS No.

2138072-66-7

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

(3aS,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid

InChI

InChI=1S/C23H23NO5/c25-21(26)23-9-10-28-12-15(23)11-24(14-23)22(27)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26)/t15-,23+/m0/s1

InChI Key

DHJKGVRAKBFRCL-NPMXOYFQSA-N

Isomeric SMILES

C1COC[C@H]2[C@@]1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1COCC2C1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Purity

95

Origin of Product

United States

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